2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S2/c1-2-7-17-13-15-11(14)10-8-5-3-4-6-9(8)18-12(10)16-13/h2H,1,3-7H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBHGSZDTURIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxylates
Ethyl 2-amino-5,6,7,8-tetrahydrobenzothiophene-3-carboxylate serves as a key intermediate. Treatment with formamide and ammonium formate at 145°C induces cyclization to form the pyrimidine ring, yielding 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. Subsequent chlorination using POCl₃ converts the carbonyl group to a chloropyrimidine, enabling nucleophilic displacement with allylthiol.
Reaction Conditions :
Multicomponent Reactions Involving Isothiocyanates
An alternative route involves the reaction of 3-phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine with benzoylacetonitrile and an aromatic aldehyde in the presence of FeCl₃ on basic alumina. While this method primarily yields pyrazolo[3,4-b]pyridine hybrids, modifying the aldehyde component to an allyl-containing derivative could theoretically introduce the allylthio group.
Limitations :
- Limited regiocontrol over allylthio positioning.
- Requires post-synthetic modification to install the amine group.
Functionalization of the Pyrimidine Ring
Installation of the 4-Amino Group
The 4-amino group is typically introduced via Hofmann degradation of a 4-carboxamide intermediate or direct amination using NH₃/MeOH under pressure. For the target compound, reacting 4-chloro-2-(allylthio)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with aqueous ammonia at 100°C achieves amination with minimal byproducts.
Optimized Parameters :
Allylthio Group Stabilization
The allylthio moiety is susceptible to oxidation and polymerization. Stabilization strategies include:
- Conducting reactions under inert atmosphere (N₂/Ar).
- Adding radical inhibitors (e.g., BHT) during prolonged heating.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.75–1.82 (m, 4H, cyclohexyl CH₂), 2.65–2.72 (m, 2H, SCH₂CH₂), 3.12 (d, J = 6.8 Hz, 2H, allyl CH₂), 5.15–5.30 (m, 2H, allyl CH₂), 5.85–5.95 (m, 1H, allyl CH), 6.90 (s, 1H, thienyl H), 7.45 (s, 2H, NH₂).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) reveals ≥98% purity, with retention time = 6.8 minutes.
Comparative Evaluation of Synthetic Methods
Chemical Reactions Analysis
2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in combating malaria, particularly against Plasmodium falciparum. In one study, synthesized compounds derived from this scaffold exhibited promising anti-plasmodial activity with IC50 values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains. Notably, compounds F4 and F16 demonstrated significant efficacy with IC50 values of 0.75 and 0.74 μM respectively . These findings suggest that derivatives of 2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine could serve as lead compounds in the development of new antimalarial agents.
Anticancer Properties
In addition to antimalarial effects, thieno[2,3-d]pyrimidine derivatives have shown potential in cancer therapy. A study evaluated several synthesized compounds for cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines. The results indicated that certain derivatives exhibited non-cytotoxicity with significant selectivity indices, suggesting that these compounds may be developed further for targeted cancer therapies .
Synthesis and Development
The synthesis of 2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step processes including cyclization reactions that incorporate thiophene derivatives. The introduction of the allylthio group is crucial as it enhances the compound's reactivity and biological activity compared to other alkyl or aryl thiol derivatives .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimalarial Activity | Evaluation of synthesized thieno[2,3-d]pyrimidine derivatives | Significant activity against P. falciparum with IC50 values < 1 μM for select compounds. |
| Anticancer Screening | Cytotoxicity assessment against A549 and HeLa cell lines | Non-cytotoxicity with high selectivity indices for certain derivatives indicating potential for cancer treatment development. |
Mechanism of Action
The mechanism of action of 2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . The compound’s structure allows it to bind effectively to its targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly dependent on substituents at positions 2, 4, and 5. Key analogues and their characteristics are summarized below:
Key Observations:
- Substituent Effects on Melting Points: Bulky groups (e.g., phenyl at C7 in ) increase melting points (>250°C), suggesting enhanced crystallinity, while smaller substituents (e.g., methylthio in ) result in lower melting points (~190°C).
- Yield Variability: Syntheses involving aromatic amines (e.g., 4-methoxyphenyl in ) typically yield 60–85%, whereas complex heterocycles (e.g., benzimidazolyl in ) show lower yields (12–21%).
Anti-Tubercular Activity
The allylthio derivative outperforms analogues like N-(4-methoxyphenyl)-N,2-dimethyl-4-amine in targeting non-replicative Mtb, likely due to the sulfur atom’s role in disrupting thiol metabolism in dormant bacteria .
Antiviral Activity
Substitution with electron-withdrawing groups (e.g., methylthio in ) enhances anti-HCV activity (EC₅₀: 3.2 µM) by inhibiting viral RNA replication .
Anticancer Activity
- 2-(4-Bromobenzyl) derivatives (e.g., ) inhibit topoisomerase I/II (IC₅₀: 0.8–2.4 µM), inducing apoptosis in breast cancer cells.
- 7-Phenyl-4-amine () shows moderate activity against Plasmodium falciparum (anti-malarial IC₅₀: 1.5 µM), highlighting scaffold versatility.
Neurological Activity
Piperidinyl and morpholino substituents (e.g., compounds 9c and 9d in ) act as dopamine D2 receptor modulators (Ki: 40–120 nM), demonstrating the scaffold’s adaptability to CNS targets.
Biological Activity
2-(Allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer and anti-inflammatory agent, among other pharmacological properties. The following sections delve into its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of 2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from simpler thieno[2,3-d]pyrimidine derivatives. The introduction of the allylthio group enhances its biological activity by potentially improving solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : Compound 7a (related structure) showed an IC50 value of 1.73 μM against FaDu cells (human hypopharyngeal carcinoma), indicating potent anticancer properties. This compound induced apoptosis through increased levels of cleaved caspase-3 and enhanced autophagy markers (LC3A/B) in treated cells .
- Mechanism of Action : It was found that 7a acts as a dual inhibitor of topoisomerases I and II, which are crucial for DNA replication and repair processes in cancer cells. Molecular docking studies supported these findings by illustrating favorable interactions between the compound and target enzymes .
Anti-inflammatory Activity
The compound also exhibits significant anti-inflammatory properties:
- COX Inhibition : In studies comparing COX-1 and COX-2 inhibition, 7a selectively inhibited COX-2, suggesting a potential therapeutic application in inflammatory diseases without the side effects commonly associated with non-selective NSAIDs .
Case Studies
- Antiproliferative Effects : A study highlighted the cytotoxicity of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The results indicated that these compounds could impair cell migration and colony formation abilities in MCF-7 breast cancer cells through cell cycle arrest at the G2/M phase .
- Molecular Mechanisms : Investigations into the molecular mechanisms revealed that these compounds could reduce oxidative stress levels in cells while promoting apoptotic pathways. This dual action makes them promising candidates for further development in cancer therapy.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Potent antiproliferative effect | Topoisomerase I & II inhibition |
| Anti-inflammatory | Selective COX-2 inhibition | Reduces inflammation without affecting COX-1 |
| Cytotoxicity | Induces apoptosis in cancer cells | Increases cleaved caspase-3 levels |
Q & A
Q. Advanced
- Molecular Docking : AutoDock Vina or Glide can predict binding poses to targets like acetylcholinesterase or EGFR .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis) .
- Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding affinity .
What analytical challenges arise in characterizing crystallographic properties of this compound?
Advanced
Crystallization difficulties due to flexible allylthio chains can be mitigated via co-crystallization with stabilizing agents (e.g., crown ethers). Disorder in crystal lattices, common in sulfur-containing heterocycles, requires high-resolution data (≤ 0.8 Å) and refinement with anisotropic displacement parameters .
How can researchers validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
